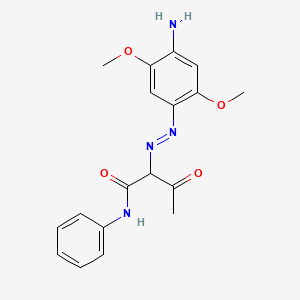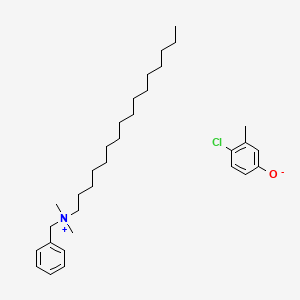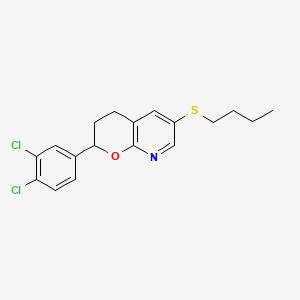
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its tris(2-hydroxyethyl)ammonium cation and the hydrogen (E,E)-hexa-2,4-dienedioate anion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate typically involves the reaction of tris(2-hydroxyethyl)amine with (E,E)-hexa-2,4-dienedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for pH control and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate exerts its effects involves interactions with specific molecular targets and pathways. The tris(2-hydroxyethyl)ammonium cation can interact with various enzymes and receptors, modulating their activity. The hydrogen (E,E)-hexa-2,4-dienedioate anion can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids: These compounds share the tris(2-hydroxyethyl)ammonium cation but have different anions, leading to distinct chemical and biological properties.
Tris(2-hydroxyethyl)ammonium phenylselenoacetate: This compound has a similar cation but a different anion, resulting in unique applications and effects.
Uniqueness
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is unique due to its specific combination of cation and anion, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
94199-96-9 |
|---|---|
Molecular Formula |
C12H21NO7 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.C6H6O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H,(H,7,8)(H,9,10)/b;3-1+,4-2+ |
InChI Key |
OJHWWKSEHSBTQI-BZGZIVBQSA-N |
Isomeric SMILES |
C(CO)[NH+](CCO)CCO.C(=C/C(=O)O)\C=C\C(=O)[O-] |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.C(=CC(=O)O)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















